3-(3-Bromophenyl)-1,1-dimethylurea

Description

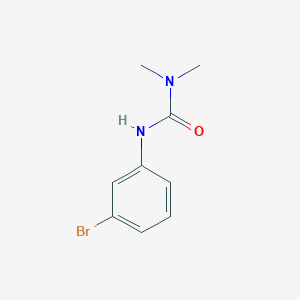

3-(3-Bromophenyl)-1,1-dimethylurea is a substituted urea derivative characterized by a bromine atom at the meta position of the phenyl ring. Structurally, it belongs to the arylurea herbicide family, which inhibits photosynthesis by blocking electron transport at photosystem II (PSII) in chloroplasts . Bromine’s larger atomic radius and lower electronegativity compared to chlorine may influence its binding affinity, solubility, and environmental persistence .

Properties

CAS No. |

20940-43-6 |

|---|---|

Molecular Formula |

C9H11BrN2O |

Molecular Weight |

243.10 g/mol |

IUPAC Name |

3-(3-bromophenyl)-1,1-dimethylurea |

InChI |

InChI=1S/C9H11BrN2O/c1-12(2)9(13)11-8-5-3-4-7(10)6-8/h3-6H,1-2H3,(H,11,13) |

InChI Key |

BZQYHZYTUBMDPQ-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C(=O)NC1=CC(=CC=C1)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromophenyl)-1,1-dimethylurea typically involves the reaction of 3-bromophenyl isocyanate with dimethylamine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane, at room temperature. The reaction proceeds smoothly, yielding the desired product with high purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process is optimized to minimize waste and reduce production costs, making it feasible for large-scale applications.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromophenyl)-1,1-dimethylurea undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.

Coupling Reactions: Palladium catalysts and boronic acids are typically used.

Major Products Formed

Substitution: Products vary depending on the substituent introduced.

Oxidation: Products include brominated phenylurea derivatives.

Reduction: Reduced forms of the compound with altered functional groups.

Coupling: Biaryl compounds with diverse applications.

Scientific Research Applications

3-(3-Bromophenyl)-1,1-dimethylurea has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and in the development of new materials.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 3-(3-Bromophenyl)-1,1-dimethylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the dimethylurea moiety play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The herbicidal activity of arylurea derivatives is highly dependent on the substituents’ type, number, and position on the phenyl ring. Key structural analogs include:

| Compound Name | Substituents | Key Structural Features |

|---|---|---|

| 3-(3-Bromophenyl)-1,1-dimethylurea | Br at meta position | Larger halogen, moderate electronegativity |

| Diuron (DCMU) | Cl at 3,4 positions | High electron-withdrawing effect |

| Monuron | Cl at para position | Simpler substitution pattern |

| Chlorotoluron | Cl at 3, CH₃ at 4 | Enhanced lipophilicity |

| Linuron | Cl at 3,4; OCH₃ at 1 | Methoxy group alters solubility |

Key Observations :

- Halogen Type : Bromine’s larger size may reduce binding efficiency to the D1 protein in PSII compared to chlorine, as seen in diuron’s higher inhibitory potency .

- Substituent Position : Meta-substituted derivatives (e.g., 3-bromo) exhibit different steric and electronic effects compared to para-substituted analogs (e.g., monuron). For example, 3-(4-bromophenyl)-1,1-dimethylurea (a positional isomer) may have distinct biological activity due to altered molecular interactions .

Environmental Impact and Toxicity

Substituents significantly influence environmental persistence and toxicity:

| Compound | Marine Toxicity (48h LC₅₀, μg/cm³) | Environmental Notes |

|---|---|---|

| Diuron | 8.0 | Persistent, bioaccumulative |

| Irgarol 1051 | 12.0 | Synergistic toxicity in mixtures |

| This compound | Not reported | Likely slower degradation vs. Cl |

- Brominated compounds may degrade more slowly than chlorinated analogs due to stronger C-Br bonds, increasing environmental persistence .

- Diuron exhibits higher toxicity to marine organisms (e.g., Artemia) compared to monuron and other urea herbicides .

Physicochemical Properties

Lipophilicity (logP) and solubility are critical for herbicidal activity:

| Compound | logP (Predicted) | Water Solubility (mg/L) | |

|---|---|---|---|

| Diuron | 2.8 | 36.4 | |

| Monuron | 1.9 | 230 | |

| 3-(4-Methoxyphenyl)-1,1-dimethylurea | 1.5 | 1,200 |

- Bromine’s higher hydrophobicity (compared to chlorine) may reduce water solubility, limiting soil mobility but enhancing cuticular penetration in plants.

- Methoxy groups (e.g., 3-(4-methoxyphenyl)-1,1-dimethylurea) increase solubility but may reduce membrane permeability .

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for quantifying 3-(3-Bromophenyl)-1,1-dimethylurea in complex matrices?

- Methodology : High-performance liquid chromatography (HPLC) coupled with UV-Vis detection or mass spectrometry (LC-MS) is widely used. Analytical standards for structurally similar urea derivatives (e.g., chlorotoluron, diuron) are validated for retention time calibration and quantification . For example, reverse-phase C18 columns with acetonitrile/water gradients (e.g., 60:40 v/v) resolve urea derivatives effectively. Ensure method validation includes spike-recovery tests (70–120% recovery) in soil or biological samples to account for matrix effects .

Q. How is this compound synthesized, and what are critical reaction parameters?

- Methodology : The compound can be synthesized via nucleophilic substitution of 3-bromoaniline with dimethylcarbamoyl chloride under anhydrous conditions. Key parameters include:

- Temperature : Maintain 0–5°C during amine activation to prevent side reactions.

- Solvent : Use dry dichloromethane or tetrahydrofuran (THF) to avoid hydrolysis.

- Catalyst : Triethylamine (2.5 equiv) ensures efficient deprotonation of the aniline.

Yield optimization (>75%) requires strict moisture control and purification via silica gel chromatography (hexane/ethyl acetate eluent) .

Q. What are the primary applications of this compound in biological research?

- Applications :

- Herbicidal Activity : Like diuron and monuron, it inhibits photosynthesis by blocking the QB site in Photosystem II (PSII), validated via chlorophyll fluorescence assays .

- Cancer Research : Urea derivatives (e.g., 3-(3,4-dichlorophenyl)-1,1-dimethylurea) exhibit antiproliferative effects in pancreatic cancer cells (PANC-1) via ROS-mediated apoptosis; similar mechanisms may apply .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

- Methodology : Contradictions often arise from assay variability or structural analogs misattributed to the parent compound. Strategies include:

- Structural Confirmation : Verify purity (>95%) via H NMR and LC-MS to exclude impurities (e.g., 3-(3,4-dichlorophenyl) isomers) .

- Dose-Response Reproducibility : Use standardized cell lines (e.g., NIH/3T3 for cytotoxicity) and replicate experiments across independent labs.

- Meta-Analysis : Compare data with structurally related compounds (e.g., diuron’s EC = 1.2 µM in PSII inhibition) to identify outliers .

Q. What experimental approaches elucidate the structure-activity relationship (SAR) of this compound?

- Methodology :

- Analog Synthesis : Modify substituents (e.g., replace bromine with chlorine or methyl groups) and test activity in PSII inhibition assays .

- Computational Modeling : Perform molecular docking (e.g., using AutoDock Vina) to predict binding affinity to the D1 protein in PSII. Compare with diuron’s binding mode (PDB ID: 3WU2) .

- Physicochemical Profiling : Measure logP (octanol/water partition coefficient) to correlate lipophilicity with membrane permeability .

Q. What safety and handling protocols are critical for this compound in laboratory settings?

- Guidelines :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods due to potential irritancy (similar to chlorotoluron) .

- Waste Disposal : Degrade urea derivatives via alkaline hydrolysis (1M NaOH, 70°C, 2 hours) to minimize environmental persistence .

- Acute Toxicity : Reference safety data for chlorotoluron (LD oral rat = 2,500 mg/kg) as a proxy until compound-specific studies are available .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.